[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Overview
Description
The compound contains several functional groups including a benzodioxin ring, a benzothiazin ring, and a ketone group. Compounds with these functional groups are often found in various pharmaceuticals and could potentially have biological activity .
Molecular Structure Analysis
The benzodioxin and benzothiazin rings in the compound are aromatic, meaning they are particularly stable. The presence of the fluorine atom and the sulfone group could significantly affect the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar sulfone group and the fluorine atom could increase the compound’s solubility in water .Scientific Research Applications
Synthetic Chemistry and Crystallography
Compounds with similar structural complexities are often subjects of synthetic chemistry research, focusing on the development of novel synthetic routes, crystallography, and structural analysis. For example, the synthesis and crystal structure analysis of benzothiazine derivatives highlight the importance of such compounds in understanding molecular conformation, electronic structure, and potential reactivity through density functional theory (DFT) and crystallographic studies (Huang et al., 2021). These insights are crucial for designing compounds with desired physical, chemical, and biological properties.
Biological Activity and Drug Development
Compounds containing benzodioxin and benzothiazin moieties are often explored for their biological activities, including antimicrobial, anticancer, and antifungal effects. The synthesis of benzothiazole derivatives and their evaluation for antimicrobial and anticancer activities showcase the potential therapeutic applications of such molecules (Naik et al., 2022). These studies are integral to drug discovery efforts, especially in identifying novel agents against resistant strains of bacteria, fungi, or cancer cells.
Mechanism of Action
Target of Action
Similar compounds with a benzodioxane nucleus have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that compounds with a benzodioxane nucleus can interact with their targets and cause changes that result in various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the compound.
Biochemical Pathways
Compounds with a benzodioxane nucleus are known to affect various biochemical pathways, leading to a wide range of biological activities . The exact pathways and downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The inactive compounds are excreted through bile or feces . These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.
Result of Action
Compounds with a benzodioxane nucleus are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects would depend on the exact nature of the target and the specific structure of the compound.
Future Directions
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound.
Dosage Effects in Animal Models
There is currently no available data on the effects of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone at different dosages in animal models .
Properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO5S/c1-15-2-4-16(5-3-15)24(27)23-14-26(18-7-8-20-21(13-18)31-11-10-30-20)19-12-17(25)6-9-22(19)32(23,28)29/h2-9,12-14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPXTSNTTZDBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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